1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
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Overview
Description
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-methoxy-3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems such as chromatography or crystallization would be common.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The aromatic rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific receptors in the central nervous system, altering neurotransmitter release or uptake.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)piperazine: Lacks the methoxy and methylbenzyl groups, potentially altering its pharmacological profile.
4-[(4-methoxy-3-methylphenyl)methyl]piperazine: Lacks the dimethylphenyl group, which may affect its binding affinity and activity.
Uniqueness
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is unique due to the presence of both the dimethylphenyl and methoxy-methylbenzyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-6-5-7-20(18(16)3)23-12-10-22(11-13-23)15-19-8-9-21(24-4)17(2)14-19/h5-9,14H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKAIANTNHDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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